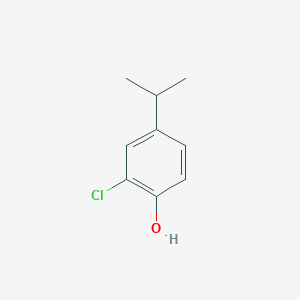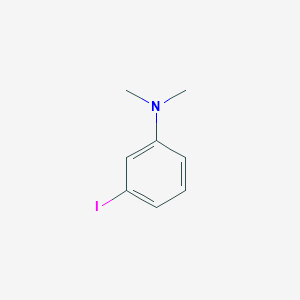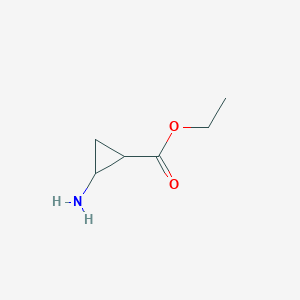
Ethyl 2-aminocyclopropanecarboxylate
説明
Ethyl 2-aminocyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-aminocyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-aminocyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Plant Growth and Ethylene Production : Ethyl 2-aminocyclopropanecarboxylate is closely related to ACC, a compound known for its role in plant growth and ethylene production. ACC is the direct precursor of ethylene, a plant hormone regulating numerous vegetative and developmental processes (Vanderstraeten & Van Der Straeten, 2017). Moreover, the stereospecific conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues has been demonstrated, underlining the importance of stereochemistry in these biological processes (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Medical Applications in Treating Neurological Disorders : Studies have indicated that 1-aminocyclopropanecarboxylates, including ethyl derivatives, can play a role in medical applications, particularly in the treatment of neuropathologies. For instance, 1-aminocyclopropanecarboxylic acid and its esters have shown potential in blocking convulsions induced by N-methyl-D-aspartate, suggesting a possible therapeutic use in neurological disorders (Skolnick, Marvizón, Jackson, Monn, Rice, & Lewin, 1989).
Polymer Chemistry Applications : In polymer chemistry, derivatives of 1-aminocyclopropanecarboxylic acid, such as Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, have been used in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, highlighting its utility in synthetic chemistry applications (Pang, Ritter, & Tabatabai, 2003).
Updated Methodologies in Ethylene Biosynthesis : Research has provided updated methodologies for analyzing metabolites and enzyme activities of ethylene biosynthesis, where 1-aminocyclopropanecarboxylic acid plays a crucial role. This advancement contributes to a more efficient and accurate understanding of the ethylene biosynthetic pathway (Bulens, Van de Poel, Hertog, De Proft, Geeraerd, & Nicolaï, 2011).
Role in Plant-Bacterial Interactions : Ethylene and ACC are significant in plant-bacterial interactions. They modulate plant immune responses and developmental processes, influencing bacterial colonization. Understanding the impact of ACC and ethylene on plant and bacterial interactions is crucial for developing strategies for enhanced plant growth and protection (Nascimento, Rossi, & Glick, 2018).
特性
IUPAC Name |
ethyl 2-aminocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRYAHXBMQIZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminocyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B7899884.png)

![4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B7899896.png)

![3-(Benzylamino)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]butanoic acid (non-preferred name)](/img/structure/B7899908.png)
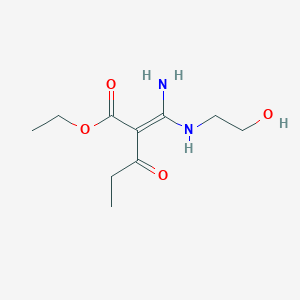
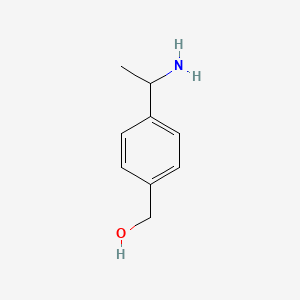
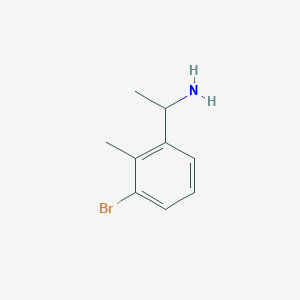


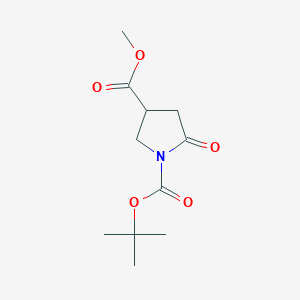
![tert-butyl 3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B7899962.png)
